Apohemanthamine
Description
Apohemanthamine is a chemical compound primarily identified for industrial applications, as indicated in its Globally Harmonized System (GHS) product identifier documentation .
Properties
Molecular Formula |
C16H15NO3 |
|---|---|
Molecular Weight |
269.29 g/mol |
IUPAC Name |
6,8,16-trioxa-1-azahexacyclo[13.3.2.03,11.05,9.012,17.012,19]icosa-3,5(9),10,13-tetraene |
InChI |
InChI=1S/C16H15NO3/c1-2-16-11-5-13-12(18-8-19-13)3-9(11)6-17-7-15(16)20-10(1)4-14(16)17/h1-3,5,10,14-15H,4,6-8H2 |
InChI Key |
QMGIUGSXVRJVRE-UHFFFAOYSA-N |
SMILES |
C1C2C=CC34C1N(CC3O2)CC5=CC6=C(C=C45)OCO6 |
Canonical SMILES |
C1C2C=CC34C1N(CC3O2)CC5=CC6=C(C=C45)OCO6 |
Synonyms |
apohaemanthamine apohemanthamine |
Origin of Product |
United States |
Comparison with Similar Compounds
Due to the scarcity of direct data on Apohemanthamine, comparisons are extrapolated from structurally or functionally related compounds mentioned in the evidence. Below is an analysis of compounds that may share contextual similarities:
Tromethamine
Tromethamine (C₄H₁₁NO₃), a widely documented compound, serves as a buffering agent in pharmaceuticals and biochemical research. Key comparisons include:
Key Differences :
- Tromethamine has well-established pharmacological roles, whereas this compound’s industrial use lacks detailed mechanistic or safety data.
- Tromethamine is extensively regulated across multiple databases (e.g., HMDB, DrugBank), while this compound’s documentation is minimal .
Amphetamine Analogues
For example:
- Methamphetamine : A derivative with enhanced lipophilicity and potency, subject to stringent forensic analysis protocols .
Comparison Challenges :
- No structural or functional overlap between this compound and amphetamines is confirmed in the evidence.
- Analytical methods for amphetamines (e.g., presumptive tests, chromatography ) are irrelevant to this compound without further data.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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